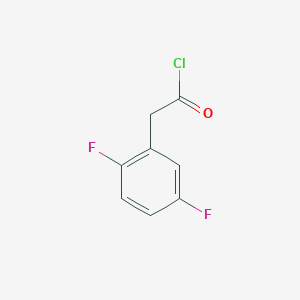

2,5-Difluorophenylacetyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-difluorophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(12)4-5-3-6(10)1-2-7(5)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGHDMOEOHWRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2,5-Difluorophenylacetyl Chloride: Properties, Stability, and Handling

Introduction

2,5-Difluorophenylacetyl chloride is a crucial reagent in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries. Its structure, which features a reactive acyl chloride group and a difluorinated phenyl ring, makes it an excellent intermediate for introducing the 2,5-difluorophenylacetyl moiety into complex molecules. The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance key drug properties such as metabolic stability, bioavailability, and binding affinity by altering lipophilicity and electronic characteristics.[1][2] This guide provides an in-depth analysis of the chemical properties, stability, and handling protocols for this compound, designed for researchers and development professionals who utilize this versatile building block.

Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 157033-23-3 | [1] |

| Molecular Formula | C₈H₅ClF₂O | [1][3] |

| Molecular Weight | 190.57 g/mol | [1][3] |

| Appearance | Not specified, typically a liquid or low-melting solid | - |

| Storage Temperature | 2-8°C, under dry conditions | [1] |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. The attached chlorine and oxygen atoms are highly electronegative, withdrawing electron density and rendering the carbon susceptible to attack by nucleophiles.[4][5] This reactivity makes it a potent acylating agent.[1][2]

The compound readily participates in nucleophilic acyl substitution reactions. This is a two-step addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is expelled as a leaving group.[4][5][6][7]

Common reactions include:

-

Amidation: Reacts rapidly with primary and secondary amines to form corresponding amides.[2][6]

-

Esterification: Reacts with alcohols to yield esters, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.[2][6]

-

Hydrolysis: Reacts vigorously with water to form the parent 2,5-difluorophenylacetic acid. This underscores the critical need for anhydrous handling conditions.[4][6]

The fluorine atoms on the phenyl ring primarily exert their influence through inductive effects, which can subtly modulate the reactivity of the acyl chloride group. While often used to block metabolic pathways, fluorine's electron-withdrawing nature can also increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards biological nucleophiles.[2]

Caption: General reaction scheme for this compound.

Stability, Storage, and Handling

Stability: this compound is highly sensitive to moisture. Contact with water or humid air will lead to rapid hydrolysis, forming 2,5-difluorophenylacetic acid and corrosive hydrogen chloride gas.[6][8] The compound is generally stable under recommended storage conditions, but thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride.[8]

Storage: For optimal shelf-life and to maintain purity, this compound must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is refrigerated (2-8°C) in a dry, well-ventilated area.[1] It should be stored away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[8]

Handling: Due to its corrosive and reactive nature, strict safety protocols must be followed.

-

Always handle this reagent in a well-ventilated chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Avoid breathing vapors or dust.[9]

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[8][9]

-

Keep away from water and sources of moisture to prevent violent reactions and degradation.[4]

Application Profile: Synthesis of a Secondary Amide

The utility of this compound is best demonstrated through a representative experimental protocol. The following procedure details a standard amidation reaction.

Objective: To synthesize N-benzyl-2-(2,5-difluorophenyl)acetamide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: This is a highly exothermic reaction, and cooling helps to control the reaction rate and prevent side product formation.

-

Reagent Addition: Dissolve this compound (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirring amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (benzylamine) is consumed.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Rationale: The acid wash removes excess amine and triethylamine, while the bicarbonate wash removes any unreacted acyl chloride and the HCl byproduct.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-benzyl-2-(2,5-difluorophenyl)acetamide.

Caption: Workflow for a typical amidation reaction.

Conclusion

This compound is a highly reactive and valuable synthetic intermediate. Its utility stems from its ability to efficiently introduce a difluorinated phenylacetyl group, a moiety known to confer desirable pharmacokinetic properties in drug candidates.[1] However, its high reactivity necessitates careful handling and storage under strictly anhydrous conditions to ensure both safety and reagent integrity. The protocols and data presented in this guide offer a framework for the successful and safe application of this important chemical building block in research and development.

References

-

MySkinRecipes. This compound. [Link]

-

Modern Chemistry. Key Applications of Difluorophenacyl Chloride in Modern Chemistry. [Link]

-

Loba Chemie. PHENYLACETYL CHLORIDE Safety Data Sheet. [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

Wikipedia. Fluoroacetyl chloride. [Link]

-

ChemistryStudent. Acyl Chlorides (A-Level). [Link]

-

Chemistry LibreTexts. Addition & Elimination Reactions in Acyl Chlorides. [Link]

Sources

- 1. 2, 5-Difluorophenylacetyl chloride [myskinrecipes.com]

- 2. This compound | 157033-23-3 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2,5-Difluorophenylacetyl Chloride: Synthesis, Reactions, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the vast arsenal of fluorinated building blocks available to synthetic chemists, 2,5-Difluorophenylacetyl chloride has emerged as a valuable and versatile intermediate. This guide provides an in-depth technical overview of this compound, covering its fundamental properties, synthesis, key reactions, and applications, with a particular focus on its role in the synthesis of active pharmaceutical ingredients (APIs).

Core Identifiers and Physicochemical Properties

A precise understanding of a chemical's identifiers and properties is paramount for its effective and safe use in a research and development setting.

| Identifier | Value | Source |

| CAS Number | 157033-23-3 | [3] |

| Molecular Formula | C₈H₅ClF₂O | [3] |

| Molecular Weight | 190.57 g/mol | [3] |

| IUPAC Name | 2-(2,5-difluorophenyl)acetyl chloride | N/A |

| MDL Number | MFCD03424719 | [3] |

| Appearance | Not specified, likely a liquid | N/A |

| Storage | 2-8°C, dry | [3] |

Synthesis of this compound: A Standard Transformation

The synthesis of this compound is typically achieved through the conversion of its corresponding carboxylic acid, 2,5-difluorophenylacetic acid. This transformation is a standard and well-established procedure in organic synthesis, generally involving the use of a chlorinating agent.

The primary precursor, 2,5-difluorophenylacetic acid, is a valuable intermediate in its own right, used in the development of fluorinated drug candidates to enhance metabolic stability and bioavailability.[2] It has been utilized in the synthesis of compounds for central nervous system disorders and anti-inflammatory agents.[2]

The conversion to the acyl chloride is an exothermic reaction that proceeds via nucleophilic acyl substitution. The choice of chlorinating agent can influence the reaction conditions and work-up procedure.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2,5-Difluorophenylacetic Acid

Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,5-Difluorophenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser with a drying tube or nitrogen inlet

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend or dissolve 2,5-difluorophenylacetic acid (1 equivalent) in anhydrous DCM.

-

Addition of Chlorinating Agent: Slowly add the chlorinating agent (typically 1.1 to 1.5 equivalents) to the stirring solution at room temperature. The addition of oxalyl chloride may require catalytic amounts of dimethylformamide (DMF).

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux until the evolution of gaseous byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) ceases. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

-

Work-up: Once the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure, a process that should be done with care to avoid loss of the product. The crude this compound is often used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Key Reactions and Applications in Pharmaceutical Synthesis

As a reactive acylating agent, this compound is a key building block for introducing the 2,5-difluorophenylacetyl moiety into a variety of molecular scaffolds. This is particularly valuable in the synthesis of fluorinated active pharmaceutical ingredients (APIs), where this specific structural motif can enhance metabolic stability and bioavailability.[3] Its applications are prominent in the development of anti-inflammatory, antiviral, and central nervous system agents.[3]

Amide Bond Formation

The reaction of this compound with primary or secondary amines is a facile and efficient method for the synthesis of amides. This reaction is fundamental in the construction of many drug molecules. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: General workflow for amide synthesis.

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere setup (optional but recommended)

Procedure:

-

Reaction Setup: Dissolve the amine (1 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Addition of Acyl Chloride: Cool the solution in an ice bath (0°C). Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for a period of time (typically 1-12 hours) until completion, as monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring.[4] This reaction, when employing this compound, can be used to synthesize ketones containing the 2,5-difluorophenylacetyl moiety. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion.

Caption: Friedel-Crafts acylation workflow.

Caution: Friedel-Crafts reactions are often exothermic and should be performed with careful temperature control. Aluminum chloride is highly hygroscopic and reacts violently with water.

Materials:

-

This compound

-

Aromatic substrate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous inert solvent (e.g., carbon disulfide, nitrobenzene, or dichloromethane for reactive aromatics)

-

Magnetic stirrer and stir bar

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

Procedure:

-

Reaction Setup: In a dry three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in the anhydrous solvent.

-

Formation of the Acylium Ion: Cool the suspension in an ice bath. Slowly add this compound (1 equivalent) to the stirring suspension.

-

Addition of Aromatic Substrate: Once the acylium ion complex has formed, slowly add the aromatic substrate (1 equivalent) via a dropping funnel, maintaining a low temperature.

-

Reaction: After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux for a period of time to ensure completion.

-

Work-up: The reaction is carefully quenched by pouring the mixture onto crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent. The combined organic layers are washed with water, a dilute base solution (e.g., NaHCO₃), and brine, then dried over an anhydrous drying agent.

-

Purification: After removal of the solvent, the resulting ketone can be purified by distillation or chromatography.

Safety and Handling

Disclaimer: This information is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for this compound before handling.

Acyl chlorides as a class of compounds are corrosive and lachrymatory. They react with water, including moisture in the air and on skin, to produce hydrochloric acid.

-

Hazard Statements (General for Acyl Chlorides):

-

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may also be appropriate.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Handle under an inert atmosphere to prevent reaction with moisture.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from water, alcohols, bases, and oxidizing agents. Keep the container tightly sealed.[6]

-

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

-

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis, particularly in the realm of drug discovery and development. Its utility stems from the advantageous properties imparted by the difluorophenyl moiety, which can significantly enhance the pharmacokinetic profile of a drug candidate. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective application in the laboratory. The protocols outlined in this guide provide a foundation for researchers to utilize this important building block in the synthesis of novel and improved therapeutic agents.

References

-

MySkinRecipes. (n.d.). 2,5-Difluorophenylacetic acid. Retrieved February 15, 2026, from [Link]

-

Nanjing Winsome Chemical Limited. (n.d.). 2,5-Difluorophenylacetic acid. Retrieved February 15, 2026, from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved February 15, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2, 5-Difluorophenylacetyl chloride. Retrieved February 15, 2026, from [Link]

-

Kuethe, J. T., & Beutner, G. L. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

-

LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 15, 2026, from [Link]

Sources

- 1. 2,5-Difluorophenylacetic acid [nastchem.com]

- 2. 2,5-Difluorophenylacetic acid [myskinrecipes.com]

- 3. 2, 5-Difluorophenylacetyl chloride [myskinrecipes.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

Thermodynamic Properties of Fluorinated Phenylacetyl Chlorides: A Technical Characterization Guide

Executive Summary

Fluorinated phenylacetyl chlorides (F-PACs) are critical electrophilic intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and fluorinated building blocks. While the introduction of fluorine enhances metabolic stability and lipophilicity in the final API, it significantly alters the thermodynamic profile of the intermediate compared to the non-fluorinated parent.

This guide provides a rigorous technical framework for characterizing the thermodynamic properties of F-PACs, specifically focusing on 4-fluorophenylacetyl chloride (CAS 459-04-1) as a reference standard. It addresses the scarcity of literature data by establishing self-validating experimental protocols for density, viscosity, vapor pressure, and thermal stability—parameters essential for safe reactor design and distillation modeling.

Molecular Architecture & Physicochemical Significance[1][2]

The substitution of hydrogen with fluorine on the phenyl ring induces specific thermodynamic shifts due to the high electronegativity of fluorine and the C-F bond strength.

-

Dipole Moment & Boiling Point: The C-F bond increases the molecular dipole moment, typically elevating the boiling point relative to the non-fluorinated analog, though the effect is mitigated by fluorine's low polarizability.

-

Hydrolytic Instability: The electron-withdrawing nature of the fluorine (inductive effect, -I) on the aromatic ring can activate the carbonyl carbon of the acyl chloride, potentially increasing susceptibility to hydrolysis. This necessitates strict moisture control during thermodynamic measurement.

Table 1: Reference Physicochemical Data (4-Fluorophenylacetyl Chloride)

| Parameter | Value | Condition | Reliability |

| Molecular Weight | 172.58 g/mol | - | High |

| Physical State | Liquid (supercools) | 25°C | High |

| Boiling Point | ~60°C | 8 mmHg (1.07 kPa) | Medium [1] |

| Predicted Normal BP | 225–231°C | 760 mmHg | Low (Est.) [2] |

| Density ( | 1.259 g/mL | 25°C | High [1] |

| Refractive Index ( | 1.512 | 20°C | High [3] |

| Flash Point | 93°C – 107°C | Closed Cup | Medium [2] |

Critical Thermodynamic Parameters & Modeling

For process engineering (e.g., sizing relief valves, designing distillation columns), single-point data is insufficient. We must model properties as a function of temperature.

Vapor Pressure ( )

Vapor pressure is the most critical parameter for distillation. Due to the thermal instability of acyl chlorides at high temperatures, full boiling point curves are rarely measured experimentally. Instead, we utilize the Antoine Equation derived from reduced pressure data.

Antoine Equation Form:

-

Protocol: Measure boiling points at 3 distinct reduced pressures (e.g., 5, 10, 20 mmHg) using a dynamic ebulliometer to avoid thermal decomposition.

-

Application: For 4-fluorophenylacetyl chloride, the known point (60°C @ 8 mmHg) suggests a steep vapor pressure curve. Extrapolation to atmospheric pressure must be done cautiously to avoid predicting temperatures where autocatalytic decomposition occurs.

Density & Viscosity

Density (

-

Density Trend: Follows a linear decrease:

. -

Viscosity Trend: Follows the Arrhenius or Vogel-Fulcher-Tammann (VFT) equation. Fluorination typically increases viscosity slightly due to increased molecular weight and rigidity, despite the low polarizability of fluorine.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity (Trustworthiness), the following protocols include internal validation steps.

Protocol A: High-Precision Density & Viscosity Measurement

Instrument: Oscillating U-tube density meter coupled with a rolling-ball viscometer (e.g., Anton Paar SVM 3001).

-

Sample Preparation:

-

Drying: Treat F-PAC sample with activated 4Å molecular sieves for 4 hours. Reason: Hydrolysis produces HCl and phenylacetic acid, which skew density results.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove sieve dust.

-

-

Calibration Verification:

-

Run a check with degassed ultra-pure water and n-dodecane at 20°C.

-

Pass Criteria: Density deviation

g/cm³.[1]

-

-

Measurement Loop:

-

Inject sample avoiding bubbles.

-

Perform temperature scan: 20°C

60°C in 10°C steps. -

Self-Validation: Re-measure 20°C point at the end. If drift

g/cm³, degradation (hydrolysis) occurred during the scan. Discard data.

-

Protocol B: Thermal Stability Screening (DSC)

Instrument: Differential Scanning Calorimetry (DSC) with gold-plated high-pressure crucibles.

-

Crucible Selection: Use Gold or Hastelloy. Reason: Acyl chlorides corrode standard aluminum pans, leading to catalytic decomposition artifacts.

-

Procedure:

-

Sample mass: 2–4 mg.

-

Ramp: 5°C/min from 25°C to 300°C.

-

Atmosphere: Nitrogen (50 mL/min).

-

-

Interpretation:

-

Look for the Onset of Decomposition (

) . For phenylacetyl chlorides, this is often driven by ketene formation or decarbonylation. -

Safety Rule: Process temperature must never exceed

.

-

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for characterizing a new batch of fluorinated intermediate, ensuring safety and data quality before scale-up.

Figure 1: Sequential workflow for thermodynamic characterization. Note that Thermal Stability (DSC) precedes heating liquids for physical property measurements to prevent equipment damage or runaway reactions.

Process Safety: Handling & Decomposition

Fluorinated phenylacetyl chlorides present specific hazards that must be managed via thermodynamic understanding.

Hydrolysis & HCl Evolution

The reaction with water is highly exothermic:

-

Thermodynamic Consequence: In a closed vessel, the rapid generation of HCl gas creates immediate over-pressure.

-

Mitigation: All storage vessels must be equipped with a nitrogen blanket and a scrubber vent.

Thermal Decomposition

At elevated temperatures (typically

-

4-Fluorophenylacetyl chloride is generally stable up to its boiling point at reduced pressure, but prolonged heating at atmospheric boiling point (~225°C) is unsafe.

Figure 2: Failure mode logic for storage and handling. Moisture ingress is the most common cause of containment failure.

References

-

ChemicalBook. (2025).[2] 4-Fluorophenylacetyl chloride Properties and Safety Data. Retrieved from

-

U.S. EPA. (2025). CompTox Chemicals Dashboard: 4-Fluorophenylacetyl chloride (DTXSID30395835).[3] Retrieved from

-

Chem-Impex. (2025). Product Specification: 4-Fluorophenylacetyl chloride. Retrieved from

-

National Institute of Standards and Technology (NIST). (2025). Thermophysical Properties of Acyl Chlorides. (General methodology reference). Retrieved from

-

Lacher, J. R., et al. (1956). Reaction calorimetry.[4] The hydrogenation of organic fluorides and chlorides. Transactions of the Faraday Society. (Foundational thermodynamic data).

Sources

Technical Guide: Decomposition Pathways & Stability Profile of 2,5-Difluorophenylacetyl Chloride

Executive Summary: The Stability Paradox

2,5-Difluorophenylacetyl chloride (CAS: 112887-77-1) serves as a critical electrophilic building block in the synthesis of fluorinated pharmaceuticals and agrochemicals. However, its utility is counterbalanced by a high susceptibility to two distinct decomposition vectors: hydrolytic degradation (moisture-driven) and thermal decarbonylation (entropy-driven).

While the electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon—desirable for acylation reactions—they simultaneously lower the activation energy for nucleophilic attack by ambient moisture. Furthermore, the benzylic structure predisposes the molecule to alpha-cleavage (loss of CO) under thermal stress. This guide provides a mechanistic breakdown of these pathways and establishes a self-validating protocol for handling this reagent.

Primary Decomposition Vector: Hydrolytic Degradation

The most immediate threat to the integrity of this compound is atmospheric moisture. Unlike alkyl acid chlorides, the presence of the 2,5-difluorophenyl ring creates a "hyper-electrophilic" carbonyl center.

The Mechanism

The decomposition proceeds via a Nucleophilic Acyl Substitution mechanism (

-

Nucleophilic Attack: Water attacks the carbonyl carbon. The inductive effect (-I) of the fluorine atoms (particularly the ortho-fluorine) pulls electron density away from the carbonyl, making it significantly more susceptible to attack than non-fluorinated phenylacetyl chloride.

-

Tetrahedral Intermediate: A transient gem-diol/chloride intermediate forms.

-

Elimination: The chloride ion (

) is a good leaving group and is expelled, reforming the carbonyl double bond. -

Deprotonation: The resulting protonated acid releases

, which combines with

Critical Consequence: The generation of HCl is autocatalytic in bulk storage. The acid can catalyze further degradation or corrode containment vessels, introducing metal ions that catalyze Pathway B (Decarbonylation).

Visualization of Hydrolysis Pathway

The following diagram illustrates the moisture-driven degradation flow.

Figure 1: Hydrolytic decomposition pathway showing the conversion of the acid chloride to the parent acid and HCl upon exposure to moisture.

Secondary Decomposition Vector: Thermal Decarbonylation

A more insidious pathway, often overlooked until distillation or scale-up, is thermal decarbonylation. Phenylacetyl chlorides are structurally prone to losing carbon monoxide (CO) to form benzyl chlorides.

The Mechanism

This pathway is often catalyzed by Lewis acids (trace metal impurities like

-

Ionization: The C-Cl bond heterolyzes to form an acylium ion pair

. -

Alpha-Cleavage: The acylium ion ejects carbon monoxide (CO). The driving force is the entropy gain (gas generation) and the formation of a benzylic carbocation.

-

Recombination: The chloride ion collapses onto the benzylic cation to form 2,5-difluorobenzyl chloride .

Impact of Fluorine: In standard phenylacetyl chloride, the benzyl cation is relatively stable. However, in the 2,5-difluoro derivative, the electron-withdrawing fluorine atoms destabilize the carbocation intermediate. While this raises the activation energy for spontaneous decarbonylation compared to the non-fluorinated parent, the reaction remains a significant risk during high-vacuum distillation if pot temperatures spike.

Visualization of Decarbonylation

Figure 2: Thermal decarbonylation pathway. Note that this reaction is irreversible and generates toxic CO gas.

Analytical Validation & Handling Protocols

To ensure scientific integrity, one must assume the reagent is degrading until proven otherwise. The following protocols provide a self-validating loop for purity assessment.

The "Methanol Quench" Method (Purity Assay)

Direct analysis of acid chlorides on LC/GC is unreliable due to on-column hydrolysis. You must derivatize the sample into a stable methyl ester.

Protocol:

-

Sampling: Under nitrogen flow, withdraw 50

of this compound. -

Quenching: Immediately inject into a vial containing 1.0 mL of anhydrous Methanol (MeOH) and 50

of Pyridine (acid scavenger). -

Reaction:

. -

Analysis: Analyze the resulting Methyl 2,5-difluorophenylacetate via HPLC or GC-MS.

-

Peak A (Target): Methyl ester (indicates active acid chloride).

-

Peak B (Impurity): 2,5-Difluorophenylacetic acid (indicates prior hydrolysis).

-

Peak C (Impurity): 2,5-Difluorobenzyl chloride (indicates thermal decomposition).

-

Storage & Handling Matrix

| Parameter | Specification | Rationale |

| Atmosphere | Dry Nitrogen or Argon | Prevents Pathway A (Hydrolysis). |

| Temperature | 2°C – 8°C | Retards Pathway B (Decarbonylation). Do not freeze if avoidable to prevent seal failure. |

| Container | Teflon-lined borosilicate | Avoids metal contact (Lewis acids) which catalyze decarbonylation. |

| Ventilation | Fume Hood (HCl/CO risk) | Pathway A generates HCl; Pathway B generates CO. |

Handling Workflow Diagram

Figure 3: Operational workflow for safe handling and quality control of the reagent.

References

-

Queen, A. (1967).[1] Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]

-

Tsuji, J., & Ohno, K. (1969). Decarbonylation of acid halides and aldehydes by chlorotris(triphenylphosphine)rhodium. Journal of the American Chemical Society. [Link]

-

Master Organic Chemistry. (2022). Decarboxylation and Decarbonylation Mechanisms. Retrieved February 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Difluorophenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Core Physicochemical Specifications

Precise, experimentally determined data for the boiling point and density of 2,5-Difluorophenylacetyl chloride (CAS RN: 157033-23-3) are not consistently reported in readily accessible literature. This is not uncommon for specialized chemical intermediates. However, data for the structurally similar compound, 2,5-Difluorobenzoyl chloride (CAS RN: 35730-09-7), provides a valuable point of reference. The primary structural difference is the presence of a methylene (-CH2-) group in the target compound, which is expected to influence its physical properties.

Data Presentation: A Comparative Overview

| Property | This compound | 2,5-Difluorobenzoyl Chloride (Analogue) |

| CAS Number | 157033-23-3 | 35730-09-7 |

| Molecular Formula | C₈H₅ClF₂O | C₇H₃ClF₂O |

| Molecular Weight | 190.57 g/mol | 176.55 g/mol |

| Boiling Point | Data not available | 92-93 °C at 34 mmHg[1] |

| Density | Data not available | 1.425 g/mL at 25 °C[1] |

Expert Insight: The presence of the acetyl group in this compound, as opposed to the benzoyl group in the analogue, will likely result in a higher boiling point and a slightly different density. The increased molecular weight and potential for different intermolecular interactions contribute to these variations. In the absence of direct experimental data, these values for the benzoyl analogue serve as a useful, albeit approximate, guide.

The Significance of Fluorinated Arylacetyl Chlorides

The introduction of fluorine atoms into aromatic systems is a cornerstone of modern drug design. Fluorine's unique properties, including its high electronegativity and small size, can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity. This compound is a reactive intermediate, valued for its ability to introduce the 2,5-difluorophenylacetyl moiety into various molecular scaffolds, a common strategy in the development of novel pharmaceuticals and agrochemicals.

Experimental Determination of Physicochemical Properties

For novel compounds like this compound, the precise determination of boiling point and density is crucial for process development, purification, and quality control. The following sections provide detailed, field-proven methodologies for these measurements.

Boiling Point Determination Under Reduced Pressure

Acyl chlorides are often high-boiling liquids that can be susceptible to decomposition at atmospheric pressure. Therefore, distillation under reduced pressure is the preferred method for both purification and boiling point determination.

Experimental Protocol: Micro-Boiling Point Determination

This method is ideal for small sample volumes and provides an accurate boiling point at a specific pressure.

Step-by-Step Methodology:

-

Apparatus Setup: A small test tube containing a few drops of the sample liquid is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The entire assembly is then submerged in a heating bath (e.g., mineral oil in a Thiele tube).[2][3]

-

Heating: The heating bath is gradually heated. As the temperature rises, the air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[2]

-

Reaching the Boiling Point: As the liquid approaches its boiling point, the vapor pressure of the liquid will exceed the ambient pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.[2][3]

-

Temperature Reading: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[2]

Caption: Workflow for Micro-Boiling Point Determination.

Density Determination Using a Pycnometer

The pycnometer method is a highly accurate technique for determining the density of a liquid by precisely measuring a fixed volume of it.

Experimental Protocol: Density Determination

Step-by-Step Methodology:

-

Calibration of Pycnometer Volume:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured (m₀).[4]

-

It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the mass is measured again (m₁).

-

The volume of the pycnometer (V) is calculated using the formula: V = (m₁ - m₀) / ρ_water.

-

-

Measurement of Sample Density:

-

The clean, dry pycnometer is filled with the sample liquid (this compound) at the same temperature, and its mass is recorded (m₂).

-

The density of the sample (ρ_sample) is then calculated using the formula: ρ_sample = (m₂ - m₀) / V.[4]

-

Caption: Workflow for Density Determination using a Pycnometer.

Synthesis of this compound: A Representative Protocol

Acyl chlorides are typically synthesized from their corresponding carboxylic acids. The reaction of 2,5-difluorophenylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride is a standard and effective method.

Experimental Protocol: Synthesis via Thionyl Chloride

Step-by-Step Methodology:

-

Reaction Setup: 2,5-Difluorophenylacetic acid is placed in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts).

-

Reagent Addition: An excess of thionyl chloride is added to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: The mixture is gently heated to reflux until the evolution of gas ceases, indicating the completion of the reaction.

-

Purification: The excess thionyl chloride is removed by distillation. The resulting crude this compound is then purified by vacuum distillation.

Expert Insight: The choice of chlorinating agent can influence the reaction conditions and purification strategy. Oxalyl chloride is often preferred for its milder reaction conditions and the formation of gaseous byproducts that are easily removed.[5]

Safety and Handling Considerations

This compound, like other acyl chlorides, is a corrosive and moisture-sensitive compound. It will react with water, including atmospheric moisture, to produce hydrochloric acid. Therefore, it must be handled in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be thoroughly dried before use.

Conclusion

While the definitive boiling point and density of this compound remain to be conclusively reported in the literature, this guide provides a robust framework for understanding and determining these critical parameters. By leveraging data from close structural analogues and employing the detailed experimental protocols outlined herein, researchers and drug development professionals can confidently work with this important fluorinated intermediate. The principles and methodologies discussed are fundamental to the characterization of novel chemical entities and are essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Ottokemi. (n.d.). 2,5-Difluorobenzoyl chloride, 98%. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). Density Determination by Pycnometer. Retrieved from [Link]

-

Infraspin. (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Mettler Toledo. (2019, September 6). Measure Density with a Pycnometer [Video]. YouTube. Retrieved from [Link]

-

Measurement Canada. (2017, June 5). Specialized test procedure—Procedure for density determination. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). 1 density determination by pycnometer. Retrieved from [Link]

-

Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Brainly.in. (2018, September 4). Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.

-

PrepChem.com. (n.d.). Preparation of phenylacetyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

-

ResearchGate. (2013, November 6). How can I synthesize phenylacetyl chloride using PCl3?. Retrieved from [Link]

-

Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 2,5-Difluorobenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Amide Coupling with 2,5-Difluorophenylacetyl Chloride

Introduction & Scope

2,5-Difluorophenylacetyl chloride (CAS: 157033-23-3) is a critical building block in medicinal chemistry, frequently used to introduce lipophilic, metabolically stable fluorinated benzyl motifs into drug scaffolds. While acid chlorides are standard electrophiles, this specific reagent presents unique reactivity profiles due to the electron-withdrawing nature of the fluorine substituents.

This guide provides two validated protocols for coupling this compound with amines:

-

Method A (Anhydrous): For organic-soluble amines and general library synthesis.

-

Method B (Schotten-Baumann): For amino acids, water-soluble amines, or scale-up scenarios requiring inorganic bases.

Chemical Rationale & Mechanism[1][2][3][4][5][6]

Electronic Effects

The 2,5-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (

-

Advantage: Rapid reaction rates, often complete within 1 hour at

. -

Risk: Heightened susceptibility to hydrolysis. The reagent degrades rapidly if exposed to atmospheric moisture, releasing HCl and the corresponding phenylacetic acid.

The -Proton Acidity (Ketene Risk)

Phenylacetyl chlorides possess acidic

-

Control Strategy: Maintain strictly controlled temperatures (

) and avoid strong bases (e.g., NaH, LDA). Use mild organic bases (TEA, DIPEA) or inorganic carbonates.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution.[1][2] The amine nucleophile attacks the carbonyl, forming a tetrahedral intermediate, which collapses to expel the chloride ion.[2][3] The base neutralizes the generated HCl to drive the equilibrium.[3]

Figure 1: Mechanistic flow of base-mediated acid chloride coupling.

Safety & Handling

-

Hazards: Corrosive, Lachrymator. Reacts violently with water.[4]

-

PPE: Chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat. Must be handled in a fume hood.

-

Storage: Store under inert gas (Nitrogen/Argon) at

. If the liquid turns dark brown/black, purify by vacuum distillation before use.

Method A: Standard Anhydrous Coupling

Best for: Drug discovery libraries, organic-soluble amines, and moisture-sensitive substrates.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Amine (SM) | 1.0 | Nucleophile | Dry thoroughly.[4] |

| Acid Chloride | 1.1 -- 1.2 | Electrophile | Slight excess ensures conversion. |

| Base (TEA/DIPEA) | 1.5 -- 2.0 | HCl Scavenger | Use 3.0 equiv if amine is a salt (e.g., HCl salt). |

| DCM or THF | [0.1 -- 0.2 M] | Solvent | Must be anhydrous. |

Step-by-Step Protocol

-

Preparation: Flame-dry a round-bottom flask or reaction vial. Flush with Nitrogen/Argon.

-

Solvation: Dissolve the Amine (1.0 equiv) in anhydrous DCM (Dichloromethane).

-

Base Addition: Add Triethylamine (TEA, 1.5 equiv) .

-

Note: If the amine is an HCl salt, the solution may remain cloudy until the base frees the amine.

-

-

Cooling: Cool the mixture to

using an ice bath.-

Critical: Cooling prevents exotherms that could trigger ketene formation or impurity profiles.

-

-

Addition: Add This compound (1.1 equiv) dropwise (neat or dissolved in minimal DCM).

-

Observation: Fuming may occur; ensure good stirring.

-

-

Reaction: Stir at

for 15 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (typically complete in 1–2 hours). -

Quench: Add saturated

solution. -

Workup:

-

Extract with DCM (

). -

Wash combined organics with 1M HCl (to remove unreacted amine/base).

-

Wash with Brine, dry over

, and concentrate.

-

Figure 2: Workflow for Method A (Anhydrous).

Method B: Schotten-Baumann Conditions

Best for: Amino acids, scale-up, or amines with poor solubility in pure organic solvents.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Amine | 1.0 | Nucleophile | Dissolved in water or aqueous base. |

| Acid Chloride | 1.2 -- 1.5 | Electrophile | Excess required due to competing hydrolysis. |

| Base (NaOH) | 2.0 -- 3.0 | Acid Neutralizer | 10% or 1M aqueous solution. |

| Solvent | -- | Biphasic | DCM/Water or EtOAc/Water (1:1 ratio). |

Step-by-Step Protocol

-

Aqueous Phase: Dissolve the amine in 1M NaOH (or

solution). Ensure pH is -

Organic Phase: Dissolve This compound in DCM or EtOAc.

-

Mixing: Add the organic phase to the rapidly stirring aqueous phase at

to RT .-

Expert Tip: Vigorous stirring is essential to maximize the interfacial surface area.

-

-

Reaction: Monitor pH. As HCl is generated, pH will drop. Add additional NaOH dropwise to maintain pH

. -

Completion: Stir for 2–4 hours.

-

Workup: Separate phases. Extract aqueous layer with fresh organic solvent. Combine organics, wash with 1M HCl (if product is acid stable) and brine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents in Method A are anhydrous. In Method B, increase Acid Chloride equivalents to 1.5. |

| Impurity: Dimer | Ketene formation | Keep reaction strictly at |

| Unreacted Amine | HCl Salt formation | Ensure enough base is present (at least 2.0 equiv). If amine is an HCl salt start, use 3.0 equiv base. |

| Color Change | Degradation of Reagent | Distill this compound if it appears black/viscous before use. |

References

-

Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[5][6] Available at: [Link]

-

Amide Synthesis via Acid Chlorides. Common Organic Chemistry.[6] Available at: [Link]

-

Preparation of Amides from Acyl Chlorides. ChemGuide. Available at: [Link]

Sources

Application Notes & Protocols: Friedel-Crafts Acylation with 2,5-Difluorophenylacetyl Chloride

Introduction: The Strategic Importance of Fluorinated Aryl Ketones

The Friedel-Crafts acylation, a cornerstone reaction in organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a premier method for forming carbon-carbon bonds to an aromatic ring.[1] This electrophilic aromatic substitution reaction typically involves reacting an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst to produce an aryl ketone.[2][3]

These ketones are not merely synthetic endpoints; they are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on the application of 2,5-Difluorophenylacetyl chloride , a reagent of significant interest in modern drug development. The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[4] The 2,5-difluoro substitution pattern, in particular, offers a unique electronic and steric profile, making the resulting ketones valuable precursors for novel therapeutic agents.

This document provides a detailed exploration of the mechanistic underpinnings, critical reaction parameters, and step-by-step protocols for successfully employing this compound in Friedel-Crafts acylation reactions.

Section 1: Mechanism and Controlling Factors

The efficacy of a Friedel-Crafts acylation is contingent on a precise understanding of its mechanism and the interplay of various reaction parameters. The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.[2][5][6][7]

The Reaction Mechanism

The process can be dissected into three primary stages:

-

Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[5][7][8]

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[2][6]

-

Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring and the Lewis acid catalyst, and produces HCl as a byproduct.[2][9]

However, the product ketone is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst.[1][10] This complexation deactivates the catalyst, meaning that a stoichiometric amount (or a slight excess) of the Lewis acid is generally required for the reaction to proceed to completion.[1][10] The final product is liberated upon aqueous workup.[1]

Figure 1: Mechanism of Friedel-Crafts Acylation.

Key Experimental Parameters

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most common and potent Lewis acid for this reaction.[5] However, for highly reactive aromatic substrates, milder catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be employed to minimize side reactions.[1][5] A molar ratio of 1.1 to 1.3 equivalents relative to the acyl chloride is typical.

-

Aromatic Substrate: The reaction is most successful with electron-rich (activated) aromatic rings, such as toluene, anisole, or xylenes. It generally fails with strongly electron-withdrawing (deactivated) groups on the ring (e.g., nitrobenzene), as the ring is not nucleophilic enough to attack the acylium ion.[5][11]

-

Solvent: Anhydrous, non-polar solvents are essential to prevent the decomposition of the Lewis acid catalyst. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and carbon disulfide (CS₂) are common choices. For substrates that are also liquids, they can sometimes be used in excess, acting as both reactant and solvent.

-

Temperature: Strict temperature control is crucial. The initial formation of the acylium ion complex is often exothermic. Reactions are typically started at low temperatures (0 °C) to control the initial rate and then may be allowed to warm to room temperature or heated to drive the reaction to completion.[12][13]

Section 2: Experimental Protocols & Workflow

The following protocols are designed to be robust and reproducible. Adherence to anhydrous conditions is paramount for success. All glassware should be oven or flame-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

General Protocol for Friedel-Crafts Acylation

This procedure provides a template that can be adapted for various electron-rich aromatic and heteroaromatic substrates.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

This compound

-

Aromatic substrate (e.g., Toluene)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet connected to a bubbler.

-

Catalyst Suspension: Under a positive flow of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 eq.). Add anhydrous DCM to create a stirrable suspension.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise significantly. A vigorous evolution of HCl gas may be observed.

-

Substrate Addition: After the acyl chloride addition is complete, dissolve the aromatic substrate (1.0-1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-45 minutes while maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture can be stirred at 0 °C or allowed to warm to room temperature. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and 1 M HCl. Caution: This is a highly exothermic process.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol or hexanes/ethyl acetate).

Figure 2: Standard Experimental Workflow.

Section 3: Data Presentation & Product Characterization

The conditions outlined below provide a starting point for optimization. Yields are representative and can vary based on substrate reactivity, reagent purity, and reaction scale.

| Substrate (Arene) | Product | Temp. (°C) | Time (h) | Representative Yield (%) |

| Toluene | 1-(p-tolyl)-2-(2,5-difluorophenyl)ethan-1-one | 0 to RT | 2 | 80-90% |

| Anisole | 1-(4-methoxyphenyl)-2-(2,5-difluorophenyl)ethan-1-one | 0 | 1-2 | 85-95% |

| m-Xylene | 1-(2,4-dimethylphenyl)-2-(2,5-difluorophenyl)ethan-1-one | 0 to RT | 3 | 75-85% |

| Thiophene | 1-(thiophen-2-yl)-2-(2,5-difluorophenyl)ethan-1-one | 0 to RT | 4 | 60-70% |

| Note: Yields are illustrative based on typical Friedel-Crafts acylation outcomes and should be confirmed experimentally. |

Product Characterization

Confirmation of the desired 1-aryl-2-(2,5-difluorophenyl)ethanone structure is typically achieved through a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: The methylene protons (—CH₂—) adjacent to the carbonyl group typically appear as a singlet around δ 4.0-4.3 ppm. Protons on the newly substituted aromatic ring will show characteristic shifts and coupling patterns. The protons on the difluorophenyl ring will exhibit complex splitting due to coupling with the adjacent fluorine atoms.

-

¹³C NMR Spectroscopy: A characteristic signal for the carbonyl carbon (C=O) will be observed in the range of δ 195-200 ppm. Carbons bonded to fluorine will appear as doublets due to ¹J(C-F) coupling.[14]

-

Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing in the 1680-1700 cm⁻¹ region.[15]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the product. Key fragmentation patterns often include alpha-cleavage, resulting in the formation of the [ArC≡O]⁺ and the [CH₂C₆H₃F₂]⁺ fragments.[15]

Section 4: Safety & Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No Reaction or Low Yield | Inactive catalyst (hydrolyzed AlCl₃). | Ensure all reagents, solvents, and glassware are strictly anhydrous. Use a fresh, unopened bottle of AlCl₃. |

| Deactivated aromatic substrate. | The reaction is not suitable for strongly deactivated rings. Consider an alternative synthetic route. | |

| Formation of Dark Tar | Reaction temperature too high. | Maintain strict temperature control, especially during the addition of reagents. Perform the reaction at a lower temperature for a longer duration. |

| Impure reagents. | Use purified reagents and solvents. | |

| Incomplete Reaction | Insufficient catalyst. | Use at least 1.1 equivalents of AlCl₃. The product ketone complexes with the catalyst, rendering it inactive.[1][10] |

| Insufficient reaction time or temperature. | Allow the reaction to stir longer or gently warm the mixture after the initial addition phase. Monitor closely by TLC. |

Safety Precautions:

-

Reagents: this compound is corrosive and a lachrymator. Aluminum chloride is a corrosive solid that reacts violently with water. Handle both in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the reaction apparatus is properly vented into a scrubbing system or a fume hood.

-

Quenching: The quenching of the reaction mixture with water/ice is highly exothermic and will release large amounts of HCl gas. Perform this step slowly, with vigorous stirring, in a large beaker within a fume hood.

References

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

-

Parham, P., & Piccirilli, J. A. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(10), 2536–2539. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

-

Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]

-

LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

-

LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. [Link]

-

Save My Exams. (2024). Friedel-Crafts Acylation. [Link]

-

Organic Chemistry Explained. (2019). Friedel-Crafts acylation. [Link]

-

Organic Chemistry Tutor. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

-

University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

-

LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

The Journal of Organic Chemistry. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. savemyexams.com [savemyexams.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. 傅-克酰基化反应 [sigmaaldrich.cn]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Friedel-Crafts Acylation [www1.udel.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2,5-Difluorophenylacetyl Chloride Acylations

Welcome to the technical support center for acylations involving 2,5-Difluorophenylacetyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this versatile but sometimes temperamental reagent. Here, we will explore the underlying chemical principles and provide actionable troubleshooting advice to help you optimize your reaction yields and purity.

I. Understanding the Reagent: The Role of Difluorination

The presence of two fluorine atoms on the phenyl ring of this compound significantly influences its reactivity.[1][2] Fluorine is a highly electronegative atom, and its electron-withdrawing effects can impact the electrophilicity of the acyl chloride's carbonyl carbon.[1] This can be a double-edged sword: while it can enhance reactivity in some cases, it can also lead to unexpected side reactions or require specific conditions for optimal performance.[3] Understanding these electronic effects is crucial for troubleshooting your acylation reactions.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Question 1: My Friedel-Crafts acylation of an aromatic compound with this compound is giving a low yield and a complex mixture of products. What's going on?

Answer:

Low yields in Friedel-Crafts acylations with this reagent often stem from a few key factors related to both the substrate and the reaction conditions.

Potential Causes & Solutions:

-

Insufficient Catalyst Activity or Inappropriate Choice of Catalyst: Friedel-Crafts acylations require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride.[4][5] However, the difluorinated phenyl ring can sometimes interact with the catalyst, complicating the reaction.

-

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4][6] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

-

Consider Alternative Catalysts: If AlCl₃ is proving problematic, consider other Lewis acids like ferric chloride (FeCl₃), zinc oxide (ZnO), or indium triflate.[7][8] Some solid acid catalysts have also shown promise in Friedel-Crafts reactions.[9]

-

Stoichiometry of the Catalyst: For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is often required because both the acyl chloride and the resulting ketone product can form complexes with it.[10][11]

-

-

-

Substrate Deactivation: The aromatic substrate you are trying to acylate might be too deactivated (electron-poor) for the reaction to proceed efficiently.[4]

-

Troubleshooting Steps:

-

Evaluate Your Substrate: If your aromatic ring contains strongly electron-withdrawing groups, the Friedel-Crafts acylation may be sluggish or fail altogether.

-

Increase Reaction Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier for deactivated substrates. Monitor the reaction closely for decomposition.

-

-

-

Side Reactions: The formation of byproducts is a common issue.

-

Troubleshooting Steps:

-

Control the Order of Addition: Slowly adding the this compound to a pre-mixed solution of the aromatic substrate and Lewis acid at a low temperature (e.g., 0 °C) can help control the exothermic reaction and minimize side product formation.[6]

-

Fries Rearrangement: In the case of acylating phenols, O-acylation can be followed by a Lewis acid-catalyzed Fries rearrangement to the C-acylated product, potentially leading to a mixture of isomers.[8] Careful temperature control and choice of catalyst can influence the selectivity.

-

-

Question 2: I'm attempting to acylate a primary/secondary amine with this compound, but the reaction is incomplete and my yield is low.

Answer:

Acylations of amines are generally robust reactions, but low yields with this compound can arise from issues with basicity, stoichiometry, and reaction conditions.

Potential Causes & Solutions:

-

Inadequate Scavenging of HCl: The acylation reaction produces one equivalent of hydrochloric acid (HCl).[12] If not neutralized, this HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[12][13]

-

Troubleshooting Steps:

-

Use a Non-Nucleophilic Base: Add at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to scavenge the HCl.[14] Pyridine can also be used and may offer a catalytic benefit.[15]

-

Use Excess Amine: If your amine is not particularly valuable, you can use two equivalents: one to act as the nucleophile and the other as the base.[12]

-

-

-

Steric Hindrance: If your amine is sterically hindered, the reaction may be slow.

-

Troubleshooting Steps:

-

Increase Reaction Temperature: Gently heating the reaction mixture can help overcome steric hindrance.

-

Add a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the acylation of sterically hindered amines.[15]

-

-

-

Moisture Contamination: this compound is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid, reducing the amount of active acylating agent.[14]

-

Troubleshooting Steps:

-

Work Under Anhydrous Conditions: As with Friedel-Crafts reactions, ensure your glassware is dry and you are working under an inert atmosphere. Use anhydrous solvents.

-

-

Question 3: My acylation of an alcohol with this compound is sluggish and gives a poor yield.

Answer:

Alcohols are generally less nucleophilic than amines, so their acylation can be more challenging.

Potential Causes & Solutions:

-

Low Nucleophilicity of the Alcohol: Primary alcohols are more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols.[16] Phenols are also common substrates.[8]

-

Troubleshooting Steps:

-

Use a Catalyst: The addition of a catalytic amount of DMAP is often essential for the efficient acylation of alcohols.[17]

-

Employ a Stronger Base: While a tertiary amine is typically used to neutralize the HCl byproduct, for less reactive alcohols, a stronger, non-nucleophilic base might be beneficial.

-

Consider Alternative Acylating Agents: If direct acylation with the acyl chloride is consistently failing, you could consider converting the 2,5-difluorophenylacetic acid to a more reactive species, such as an anhydride.[18]

-

-

-

Inappropriate Solvent: The choice of solvent can influence the reaction rate.

III. Frequently Asked Questions (FAQs)

-

Q1: Is this compound stable for long-term storage?

-

A1: Like most acyl chlorides, it is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[20] Over time, hydrolysis can occur, leading to the formation of 2,5-difluorophenylacetic acid.

-

-

Q2: Can I use an acid anhydride instead of this compound for my acylation?

-

Q3: How does the reactivity of this compound compare to other acyl halides?

IV. Experimental Protocols

General Protocol for the N-Acylation of a Primary Amine

This protocol is a general starting point and may require optimization for your specific substrate.

Materials:

-

This compound

-

Primary amine

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

-

Add the this compound solution dropwise to the cooled amine solution over 10-15 minutes.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization as needed.

General Protocol for a Catalytic O-Acylation of a Secondary Alcohol

This protocol is a general guideline and will likely require optimization.

Materials:

-

This compound

-

Secondary alcohol

-

Pyridine

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq), pyridine (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add this compound (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight, monitoring by TLC or LC-MS.

-

Workup and purification are similar to the N-acylation protocol.

V. Visualizing Reaction Parameters

The following diagrams illustrate key concepts and workflows for troubleshooting your acylation reactions.

Caption: Troubleshooting workflow for low-yield acylations.

Caption: Simplified mechanism of Friedel-Crafts acylation.

VI. References

-

Qian, M., & Li, M. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(17), 4777-4806. doi:10.1039/C6CS00351F

-

Nandi, P. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. International Journal of Green and Sustainable Chemistry, 1(2), 149-153.

-

Fu, G. C. (2004). Asymmetric Acylation of Alcohols and Amines. Science of Synthesis, 2004/3, 827-844.

-

Hopkinson, A. C., & Gouverneur, V. (2021). Advantages of acyl fluorides compared to acyl chlorides, previous work... Angewandte Chemie International Edition, 60(1), 160-186.

-

Deshpande, A. B., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 3(1), 1-7.

-

Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (2021, April 6). Acylation of Alcohols, Part 1: with Acyl Halides [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Reddit. (2021, June 21). For #2 Acyl Halides reactivity trend. r/chemhelp. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

-

Unknown. (n.d.). ACETYLATION Acetyl chloride: Acetic acid:. Retrieved from

-